molecular formula C14H14ClN3S2 B2531282 N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034473-24-8

N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No. B2531282
CAS RN: 2034473-24-8
M. Wt: 323.86
InChI Key: GVPGGLMEXQFPQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives is a common theme in the provided research. For instance, one study describes the synthesis of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, which was characterized using various spectroscopic methods and X-ray diffraction . Another paper reports the synthesis of novel thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine, highlighting their biological activities and characterizing them through spectral data . Although these papers do not directly discuss the synthesis of "N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride," they provide valuable insights into the synthesis and characterization of related thiazole compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often determined using single crystal X-ray diffraction, as seen in the study of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine . This technique allows for the precise determination of the crystal system and space group, as well as the analysis of intermolecular contacts and electrostatic potential through Hirshfeld surface analysis. Such detailed structural information is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of thiazole derivatives with primary amines is explored in one of the papers, leading to the synthesis of new hexadentate ligands for hard metal(III) ions . This demonstrates the potential of thiazole compounds to participate in complex chemical reactions, forming new structures with specific applications, such as in molecular imaging.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be studied through various analytical techniques. For example, the thermal stability of the compounds can be assessed using TGA/DTA, while their electronic properties can be predicted through TD-DFT calculations and Frontier molecular orbital (FMO) analysis . These studies provide a comprehensive understanding of the behavior of thiazole compounds under different conditions and their electronic characteristics.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2.ClH/c1-9-6-12(18-7-9)11-8-19-14(16-11)17-13-10(2)4-3-5-15-13;/h3-8H,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPGGLMEXQFPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride

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